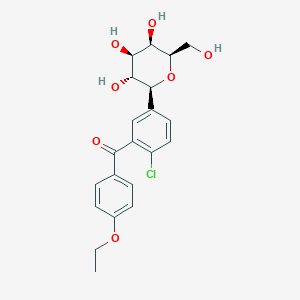

Dapagliflozin Keto Impurity

Overview

Description

Dapagliflozin Keto Impurity is a byproduct formed during the synthesis of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus. This impurity is significant in the pharmaceutical industry as it can affect the efficacy and safety of the final drug product. Understanding the properties, synthesis, and reactions of this compound is crucial for ensuring the quality and safety of dapagliflozin.

Mechanism of Action

Target of Action

Dapagliflozin Keto Impurity primarily targets the sodium-glucose cotransporter 2 (SGLT2) . This transporter is located in the proximal renal tubules and plays a crucial role in reabsorbing filtered glucose from the tubular lumen back into the bloodstream .

Mode of Action

This compound acts by inhibiting the SGLT2 transporter . This inhibition reduces the reabsorption of filtered glucose, leading to an increase in glucose excretion through urine . As a result, blood glucose levels are lowered .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Primarily, it influences the glycolysis/gluconeogenesis and pentose phosphate pathway . By increasing glucose excretion, it reduces glucose availability for these pathways, potentially altering their activity and downstream effects .

Pharmacokinetics

This compound is rapidly and extensively absorbed from the gastrointestinal tract, with an oral bioavailability of 78% . It undergoes extensive metabolism and transforms into metabolites in humans . These pharmacokinetic properties impact the compound’s bioavailability and effectiveness .

Result of Action

The primary molecular effect of this compound’s action is the reduction of blood glucose levels . On a cellular level, this can lead to improvements in insulin sensitivity and β-cell function . Clinically, this results in dose-related reductions in glycosylated hemoglobin (HbA1c), a marker of long-term blood glucose control .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain impurities in the final product could potentially affect its effectiveness . Additionally, factors such as pH and temperature could influence the stability of the compound and its degradation pathway .

Biochemical Analysis

Biochemical Properties

Dapagliflozin Keto Impurity plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sodium-glucose co-transporter 2, influencing glucose metabolism. The nature of these interactions involves binding to the active sites of enzymes, thereby inhibiting or modifying their activity. This interaction can lead to changes in the metabolic pathways and overall biochemical environment .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in glucose metabolism and insulin signaling. Additionally, it can impact cellular metabolism by modifying the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular function. For instance, the impurity can inhibit the activity of sodium-glucose co-transporter 2, leading to reduced glucose reabsorption and increased glucose excretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of the impurity can influence its long-term effects on cellular function. For example, prolonged exposure to the impurity can lead to sustained changes in gene expression and enzyme activity, resulting in long-term alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the impurity may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Toxic or adverse effects have been observed at high doses, including alterations in glucose metabolism and insulin signaling .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in glucose metabolism, leading to changes in metabolic flux and metabolite levels. For instance, the impurity can inhibit the activity of key enzymes in the glycolysis and gluconeogenesis pathways, resulting in altered glucose levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The impurity can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues. This localization can affect its activity and function, influencing cellular processes and metabolic pathways .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications direct the impurity to specific organelles, such as the mitochondria or endoplasmic reticulum. This localization can influence its interactions with other biomolecules and its overall impact on cellular function .

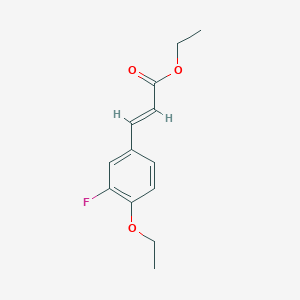

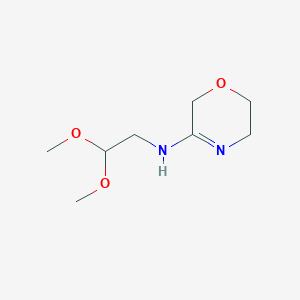

Preparation Methods

The preparation of dapagliflozin keto impurity involves several synthetic routes and reaction conditions. One common method involves the use of 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene as starting materials . These reagents undergo a series of reactions, including condensation and cyclization, to form the desired impurity. The reaction mass is then cooled to ambient temperature, and the insolubles are removed by celite bed filtration . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

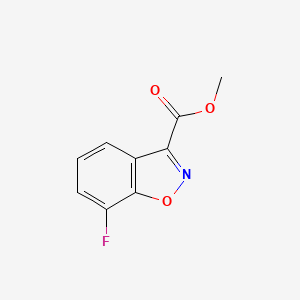

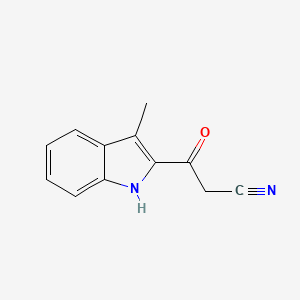

Chemical Reactions Analysis

Dapagliflozin keto impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid, acetonitrile, and potassium bicarbonate . For example, oxidation reactions can lead to the formation of benzylic hydroxy dapagliflozin, while reduction reactions can produce desethyl dapagliflozin . Substitution reactions often involve the replacement of functional groups, leading to the formation of different metabolites. The major products formed from these reactions include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin .

Scientific Research Applications

Dapagliflozin keto impurity has several scientific research applications. In chemistry, it is used to study the stability and degradation pathways of dapagliflozin . In biology, it helps in understanding the metabolism and biotransformation of dapagliflozin in the human body . In medicine, it is crucial for evaluating the safety and efficacy of dapagliflozin by identifying and quantifying impurities . In the pharmaceutical industry, it is used to develop and validate analytical methods for quality control and regulatory compliance .

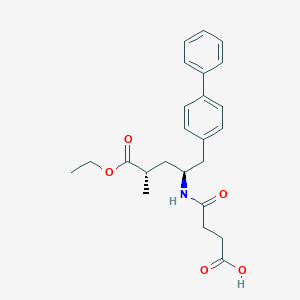

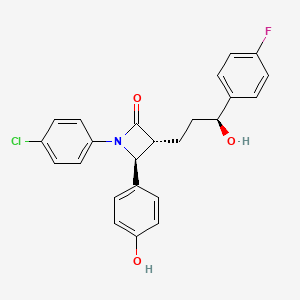

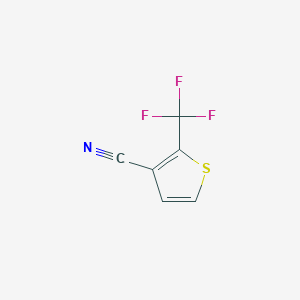

Comparison with Similar Compounds

Dapagliflozin keto impurity can be compared with other impurities and metabolites of dapagliflozin, such as benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . These compounds share similar chemical structures but differ in their functional groups and metabolic pathways. For example, benzylic hydroxy dapagliflozin has a hydroxyl group at the benzylic position, while oxo dapagliflozin has a ketone group . Desethyl dapagliflozin lacks an ethyl group compared to the parent compound . These differences can affect their pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name |

[2-chloro-5-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClO7/c1-2-28-13-6-3-11(4-7-13)17(24)14-9-12(5-8-15(14)22)21-20(27)19(26)18(25)16(10-23)29-21/h3-9,16,18-21,23,25-27H,2,10H2,1H3/t16-,18+,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBPJGIQJRTYNA-RQSWOZRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1435716.png)

![(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1435720.png)

![6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1435724.png)

![9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one](/img/structure/B1435731.png)